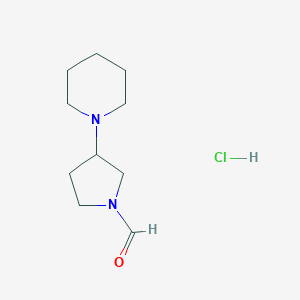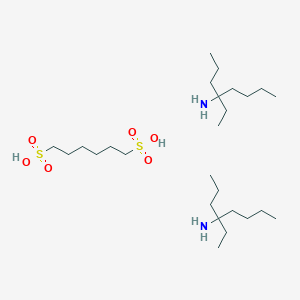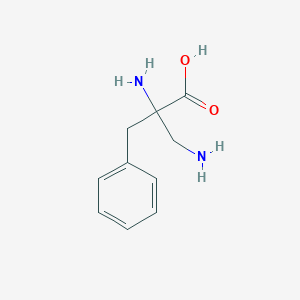
Decanoyl coenzyme A monohydrate
Overview
Description
Decanoyl coenzyme A monohydrate is a substrate for acyltransferase . It is also a substrate for human liver glycine-N-acylase . It is a thioester of decanoic acid and CoA . It inhibits the activity of citrate synthase (CS) and glutamate dehydrogenase (GDH) in mitochondria . Decanoyl CoA also binds the fatty acid metabolism regulator protein (FadR) promoter in E. coli .
Molecular Structure Analysis
The linear formula of this compound is C31H54N7O17P3S . Its CAS Number is 1264-57-9 . The molecular weight is 939.80 .Physical And Chemical Properties Analysis
This compound is a powder . It should be stored at a temperature of -20°C .Scientific Research Applications
Industrial Chemicals and Biofuels : Decanoic acid, a compound related to decanoyl coenzyme A, is used as a precursor for industrial chemicals, pharmaceuticals, and biofuels. An engineered cell factory can produce decanoic acid from glycerol, an abundant and renewable feedstock, by exploiting the overlapping chain‐length specificity of β‐oxidation reversal and thioesterase enzymes (Kim & Gonzalez, 2018).
Medical Research : In medical research, a family with medium-chain acyl-coenzyme A dehydrogenase deficiency, which affects the oxidation of medium-chain fatty acids like decanoic acid, was studied. This condition can lead to life-threatening illnesses under certain conditions (Durán et al., 1986).
Enzymology : Acyl-coenzyme A esters like n-decanoyl-CoA can non-competitively inhibit proline endopeptidase (PEPase) activity, which is relevant in enzyme inhibition and regulatory mechanisms in biochemistry (Yamakawa et al., 1990).
Genetic Disorders : Decaprenyl diphosphate synthase subunit 2 (PDSS2) mutations can lead to Leigh syndrome, nephropathy, and CoQ10 deficiency. This gene is involved in the CoQ10 biosynthetic pathway, highlighting the importance of decanoyl coenzyme A derivatives in mitochondrial disorders (López et al., 2006).
Biofuel Production : In biofuel production, oxygen-tolerant CoA-acylating aldehyde dehydrogenase facilitates efficient photosynthetic n-butanol biosynthesis in cyanobacteria. This process involves the conversion of acyl-CoAs into alcohols (Lan et al., 2013).
Proteomics : Decanol is used as a porogen in the fabrication of poly(styrene/divinylbenzene) monoliths for peptide and protein separation in proteomic studies, which is relevant for understanding protein structure and function (Premstaller et al., 2001).
Molecular Recognition : In the development of molecularly imprinted polymers for selective recognition of compounds, coenzyme Q0 has been used as a template for the determination of coenzyme Q10 in liver extract, demonstrating the applicability of coenzyme A derivatives in molecular recognition and analytical chemistry (Contin et al., 2014).
Enzyme Structure and Function : Studies on human phosphopantothenoylcysteine decarboxylase, essential in coenzyme A biosynthesis, provide insights into enzyme structure, function, and regulation, which is crucial for understanding metabolic pathways (Manoj & Ealick, 2003).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54N7O17P3S.H2O/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38;/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46);1H2/t20-,24-,25-,26+,30-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRILGPHKFKSRQN-ASEPKIFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56N7O18P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]benzoic acid](/img/structure/B8070978.png)












![(2S,5S)-5-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid](/img/structure/B8071088.png)